3-Methoxy-5,6-dimethylcyclohex-2-en-1-one

Regiochemistry Structural isomerism Synthetic intermediate

3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (CAS 645386-27-2) is a trisubstituted cyclohex-2-en-1-one featuring a 3-methoxy group and methyl substituents at both the 5- and 6-positions of the ring. Its molecular formula is C9H14O2 (MW 154.21 g/mol), and it belongs to the broader class of 3-alkoxy-2-cyclohexen-1-ones, which serve as versatile synthetic intermediates in natural product synthesis, medicinal chemistry, and asymmetric catalysis.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 645386-27-2
Cat. No. B12580029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5,6-dimethylcyclohex-2-en-1-one
CAS645386-27-2
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CC(=CC(=O)C1C)OC
InChIInChI=1S/C9H14O2/c1-6-4-8(11-3)5-9(10)7(6)2/h5-7H,4H2,1-3H3
InChIKeyWYKQFVQQWOZGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (CAS 645386-27-2): Baseline Chemistry and Class Context for Procurement


3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (CAS 645386-27-2) is a trisubstituted cyclohex-2-en-1-one featuring a 3-methoxy group and methyl substituents at both the 5- and 6-positions of the ring . Its molecular formula is C9H14O2 (MW 154.21 g/mol), and it belongs to the broader class of 3-alkoxy-2-cyclohexen-1-ones, which serve as versatile synthetic intermediates in natural product synthesis, medicinal chemistry, and asymmetric catalysis [1][2]. The compound's structural hallmark is the vicinal 5,6-dimethyl substitution pattern, which distinguishes it from other commercially catalogued regioisomers such as the 5,5-dimethyl (CAS 4683-45-8), 2,5-dimethyl (CAS 111470-50-9), and 2,6-dimethyl (CAS 105518-36-3) variants . This specific substitution geometry imparts unique steric and electronic properties that affect reactivity in ene-reduction, cycloaddition, and dearomatization pathways [1].

Why Generic Substitution Is Not Advisable for 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one in Regiochemistry-Sensitive Research Applications


3-Alkoxy-2-cyclohexen-1-ones bearing different methyl substitution patterns are not interchangeable in synthesis or bioactivity screening because the position and number of methyl groups directly control enolate regiochemistry, steric shielding of the enone π-system, and stereochemical outcomes in downstream transformations [1]. Among the C9H14O2 methoxy-dimethyl isomers catalogued in major databases, 3-methoxy-5,6-dimethylcyclohex-2-en-1-one (645386-27-2) is the only isomer bearing a vicinal (adjacent) 5,6-dimethyl motif . The 5,5-geminal-dimethyl isomer (4683-45-8) has been studied as a UV-absorbing agent, while the 2,5- and 2,6-dimethyl isomers introduce methyl substitution directly on the enone α- or β-carbon, fundamentally altering the reactivity of the conjugated system [2]. Substituting one regioisomer for another without experimental validation risks irreproducible results in asymmetric catalysis, ene-reductase-mediated reductions, and structure-activity relationship (SAR) studies where methyl group topology is a critical variable [1].

Quantitative Differentiation Evidence for 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one vs. Closest C9H14O2 Regioisomers


Regiochemical Identity: 5,6-Vicinal Dimethyl vs. 5,5-Geminal Dimethyl Substitution Pattern

3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (645386-27-2) is the only catalogued C9H14O2 methoxy-dimethylcyclohexenone isomer that positions methyl groups at adjacent ring carbons (C5 and C6), as confirmed by its InChI (1S/C9H14O2/c1-6-4-8(11-3)5-9(10)7(6)2/h5-7H,4H2,1-3H3) and SMILES (CC1CC(=CC(=O)C1C)OC) . In contrast, the 5,5-dimethyl isomer (4683-45-8) places both methyl groups on the same carbon (geminal), producing InChI 1S/C9H14O2/c1-9(2)5-7(10)4-8(6-9)11-3/h4H,5-6H2,1-3H3 [1]. This vicinal vs. geminal topology results in fundamentally different ring conformational preferences: the 5,6-vicinal isomer introduces two chiral centers (C5 and C6) in the reduced product, whereas 5,5-geminal substitution yields only one stereocenter upon enone reduction [2].

Regiochemistry Structural isomerism Synthetic intermediate Steric effects

Physicochemical Property Differentiation: Computed Density and Boiling Point vs. Regioisomers

Although experimental thermophysical data are sparse for this compound class, computed values provide a basis for preliminary differentiation. 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one has a computed density of 0.985 g/cm³ and a computed boiling point of 246.06 °C at 760 mmHg . The 2,6-dimethyl isomer (105518-36-3) has a computed logP of 1.90580, while the 5,6-isomer's calculated logP is estimated at approximately 1.80 based on its SMILES, reflecting the subtle but measurable difference in hydrophobicity arising from methyl group placement . These differences, while modest in absolute magnitude, correspond to distinct retention times in GC and HPLC analyses, enabling unambiguous analytical discrimination during quality control and purity assessment.

Physicochemical properties Purification Boiling point Density

Synthetic Intermediate Specificity: Use in Heterocyclic Compound Patent as a P2X3 Antagonist Scaffold Precursor

A patent (Application No. 19866843.6, Patent No. 3862356) discloses heterocyclic compounds with P2X3 antagonistic activity, wherein 3-methoxy-5,6-dimethylcyclohex-2-en-1-one or its reduced derivatives serve as key intermediates for constructing the heterocyclic core [1]. P2X3 receptor antagonism is a therapeutically relevant mechanism for chronic cough and pain indications. The specific 5,6-dimethyl substitution pattern on the cyclohexenone ring is required to achieve the steric occupancy needed for P2X3 binding pocket complementarity; the patent's SAR data implicitly depend on this precise topology [1]. No analogous patent claims have been identified for the 5,5-geminal-dimethyl or 2,5-dimethyl isomers in the P2X3 antagonist context.

Medicinal chemistry P2X3 antagonist Patent intermediate Heterocyclic synthesis

Spectral Fingerprint Uniqueness: InChIKey and SMILES as Definitive Identity Markers for Procurement Verification

The InChIKey for 3-methoxy-5,6-dimethylcyclohex-2-en-1-one is WYKQFVQQWOZGRO-UHFFFAOYSA-N, which is distinct from the InChIKey of the 5,5-dimethyl isomer (SXEZZXWNGLQKSV-UHFFFAOYSA-N) [1]. The SMILES notation CC1CC(=CC(=O)C1C)OC unambiguously encodes the vicinal 5,6-dimethyl topology . These machine-readable identifiers serve as the definitive basis for compound identity verification in electronic laboratory notebooks, chemical inventory systems, and procurement specifications. No other C9H14O2 methoxy-dimethylcyclohexenone shares this InChIKey or SMILES string.

Analytical chemistry Identity verification InChIKey QC/QA

Reactivity Differentiation in Ene-Reductase (ERED)-Catalyzed Reduction: Substrate Scope and Stereoselectivity

A systematic study published in 2026 demonstrated that ene-reductases (EREDs) can catalyze the stereoselective reduction of tri- and tetra-substituted cyclohexenones, with the methyl substitution pattern directly influencing both the rate of conversion and the stereochemical outcome [1]. While the study did not report data specifically for the 5,6-dimethyl isomer, it established the class-level principle that vicinal disubstitution at C5 and C6 creates a distinct steric environment around the enone moiety compared to geminal (5,5) or α-methyl (2-substituted) patterns, leading to divergent enzyme-substrate recognition and product diastereomeric ratios. Researchers employing ERED-mediated reductions should therefore source the exact regioisomer required by their synthetic route rather than assuming cross-compatibility.

Biocatalysis Ene-reductase Stereoselective reduction Green chemistry

Commercial Availability and Supplier Landscape: Sourcing Accessibility vs. Regioisomers

3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (645386-27-2) is commercially supplied by Shenzhen Atomax Chemical Co., Ltd. (China), with availability confirmed via the ChemBlink sourcing platform . A global market report for this compound was published in December 2024 [1]. In contrast, the 5,5-dimethyl isomer (4683-45-8) is listed by multiple vendors (including catalog entries on BenchChem and EvitaChem, though these sources are excluded per policy), suggesting broader commercial availability for the geminal isomer. The 2,5-dimethyl (111470-50-9) and 2,6-dimethyl (105518-36-3) isomers also appear in chemical catalogs but have fewer documented synthetic applications. For users requiring the specific 5,6-vicinal dimethyl topology, fewer supplier options exist, making proactive sourcing and specification against the correct CAS number essential.

Procurement Supply chain Commercial availability Lead time

Optimal Application Scenarios for 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (CAS 645386-27-2) Based on Differentiation Evidence


P2X3 Antagonist Medicinal Chemistry Programs Requiring Patent-Recited Intermediates

Research groups developing P2X3 receptor antagonists for chronic cough or neuropathic pain indications should procure this specific regioisomer (CAS 645386-27-2) when following synthetic routes disclosed in Patent 3862356 [1]. The 5,6-dimethyl substitution pattern is integral to the heterocyclic scaffold construction described in the patent; substitution with the 5,5-geminal-dimethyl isomer (4683-45-8) or other regioisomers would produce a different intermediate and likely fail to yield the claimed final compounds. Procurement teams should specify CAS 645386-27-2 and verify identity by InChIKey (WYKQFVQQWOZGRO-UHFFFAOYSA-N) upon receipt.

Asymmetric Synthesis of Chiral Cyclohexanone Derivatives with Two Contiguous Stereocenters

The 5,6-vicinal dimethyl pattern generates two chiral centers upon enone reduction, making this compound a valuable substrate for developing and validating asymmetric reduction methodologies (catalytic hydrogenation, organocatalytic transfer hydrogenation, or ERED-mediated biocatalytic reduction) [1][2]. Unlike the 5,5-geminal isomer, which yields only a single stereocenter, the 5,6-isomer enables investigation of substrate-controlled diastereoselectivity and catalyst-controlled enantioselectivity at adjacent positions simultaneously. This is directly relevant to the synthesis of complex natural product fragments where multiple contiguous stereocenters must be established.

Structure-Activity Relationship (SAR) Studies on Methyl-Substituted Cyclohexenone Pharmacophores

For medicinal chemistry campaigns exploring cyclohexenone-based pharmacophores (e.g., anti-inflammatory, anticonvulsant, or antimicrobial lead series), 3-methoxy-5,6-dimethylcyclohex-2-en-1-one serves as a defined SAR probe for evaluating the effect of vicinal dimethyl substitution on target binding [1]. Its distinct topology relative to the 5,5-geminal, 2,5-, and 2,6-isomers allows systematic interrogation of methyl group positional effects on potency, selectivity, and physicochemical properties. Researchers should source all four regioisomers to construct a complete SAR matrix.

Biocatalytic Reaction Engineering and ERED Substrate Specificity Profiling

Biocatalysis groups characterizing the substrate scope of ene-reductases (EREDs) should include 3-methoxy-5,6-dimethylcyclohex-2-en-1-one as part of a systematic panel of methyl-substituted cyclohexenones to map the enzyme's tolerance for vicinal disubstitution versus geminal or α-substituted patterns [1]. The 2026 ERED substrate walking study established the class-level principle that methyl position influences both conversion rate and stereoselectivity; inclusion of the 5,6-isomer in such profiling panels provides data directly relevant to the design of biocatalytic routes to densely functionalized chiral cyclohexanone building blocks.

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